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Compound of Interest

Compound Name: (±)-Darifenacin-d4

Cat. No.: B7853871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (±)-Darifenacin-d4, a deuterated

isotopologue of Darifenacin. The document details its fundamental physicochemical properties,

explores its mechanism of action as a selective M3 muscarinic receptor antagonist, and

presents comprehensive experimental protocols for its characterization.

Physicochemical Properties of (±)-Darifenacin-d4
(±)-Darifenacin-d4 is a deuterated form of (±)-Darifenacin, where four hydrogen atoms have

been replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic

studies as a tracer for quantification.

Property Value Reference

CAS Number 1189701-43-6 [1][2][3][4]

Molecular Formula C₂₈H₂₆D₄N₂O₂ [1][2][3][4]

Molecular Weight 430.57 g/mol [1][3][4]

Synonyms

rac Darifenacin-d4, 1-[2-(2,3-

Dihydro-5-benzofuranyl)ethyl-

d4]-α,α-diphenyl-3-

pyrrolidineacetamide

[1][3]
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Mechanism of Action and Signaling Pathways
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor

(M3R).[1] This selectivity is crucial for its therapeutic effects in treating overactive bladder

(OAB), as the M3 receptor is the primary subtype responsible for mediating detrusor smooth

muscle contraction.[2] The antagonistic action of Darifenacin at the M3R inhibits the

downstream signaling cascade initiated by acetylcholine (ACh).

In various cell types, including colorectal cancer cells, ACh binding to M3R activates several

key signaling pathways, including the p38, extracellular signal-regulated kinase 1/2 (ERK1/2),

and Akt pathways.[1] By blocking the M3R, Darifenacin effectively inhibits the ACh-induced

phosphorylation and subsequent activation of these kinases.[1]
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Figure 1. Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action

of Darifenacin.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

pharmacological profile of Darifenacin.

M3 Receptor Competitive Binding Assay
This assay determines the binding affinity of Darifenacin for the M3 muscarinic receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.pubcompare.ai/protocol/nCyyqosBwGXEOgessiHS/
https://www.researchgate.net/publication/265213762_Bladder_Smooth_Muscle_Strip_Contractility_as_a_Method_to_Evaluate_Lower_Urinary_Tract_Pharmacology
https://www.pubcompare.ai/protocol/nCyyqosBwGXEOgessiHS/
https://www.pubcompare.ai/protocol/nCyyqosBwGXEOgessiHS/
https://www.benchchem.com/product/b7853871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7853871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the inhibition constant (Ki) of (±)-Darifenacin-d4 for the M3 muscarinic

receptor.

Materials:

CHO-K1 cells stably expressing human M1-M5 receptors

[N-methyl-³H]-scopolamine ([³H]NMS) as the radioligand

(±)-Darifenacin-d4

Atropine (for defining non-specific binding)

HEPES buffer (20 mM, pH 7.4)

Scintillation counter

Procedure:

Cell Culture: Culture CHO-K1 cells expressing the M3 receptor subtype to confluence.

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the

membranes. Resuspend the membrane pellet in fresh buffer.

Binding Reaction: In a 96-well plate, add the cell membranes, a fixed concentration of

[³H]NMS (e.g., 0.1-0.4 nM), and varying concentrations of (±)-Darifenacin-d4 (typically 12

concentrations spanning a wide range).

Incubation: Incubate the reaction mixture at 20°C.

Non-specific Binding: In parallel wells, add a high concentration of atropine (e.g., 1 µM) to

determine non-specific binding.

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass

fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the competitor

concentration to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-

Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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